An In-Depth Technical Guide to 2,4-Difluoro-3-(difluoromethyl)aniline: A Key Building Block for Modern Drug Discovery
An In-Depth Technical Guide to 2,4-Difluoro-3-(difluoromethyl)aniline: A Key Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Anilines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1] The compound 2,4-Difluoro-3-(difluoromethyl)aniline stands as a particularly compelling structural motif. It combines the well-established benefits of aromatic fluorination with the more nuanced and powerful effects of the difluoromethyl (CHF₂) group.
This guide provides an in-depth technical overview of 2,4-Difluoro-3-(difluoromethyl)aniline for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explore the causality behind its properties, plausible synthetic strategies, its role as a versatile building block, and its strategic application in designing next-generation therapeutics.
Molecular Identity and Physicochemical Properties
The unique arrangement of four fluorine atoms on a simple aniline scaffold imparts a distinct set of properties that are highly sought after in drug design.
Caption: Chemical structure of 2,4-Difluoro-3-(difluoromethyl)aniline.
Table 1: Core Compound Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 1638328-80-9 | [2] |
| Molecular Formula | C₇H₅F₄N | [2] |
| Molecular Weight | 179.12 g/mol | [2] |
| Canonical SMILES | C1=C(C(=C(C=C1F)N)F)C(F)F | |
The Physicochemical Impact of Fluorination
Direct experimental data for this specific molecule is not widely published. However, we can infer its properties based on well-understood principles of physical organic chemistry and data from analogous structures. The key to its utility lies in how the substituents modulate the core aniline properties.
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Acidity/Basicity (pKa): The electron-withdrawing nature of the two aromatic fluorine atoms and the difluoromethyl group significantly reduces the basicity of the aniline nitrogen. This lowering of the pKa is critical in drug design, as it can prevent unwanted protonation at physiological pH, thereby improving cell membrane permeability and reducing interactions with off-target cationic channels.
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Lipophilicity (LogP): While fluorine is highly electronegative, its effect on lipophilicity is complex. The difluoromethyl (CHF₂) group, in particular, offers a unique balance. It is considered a "lipophilic hydrogen bond donor."[3] Unlike the highly lipophilic trifluoromethyl (CF₃) group, the CHF₂ group can increase lipophilicity relative to a methyl group while preserving or introducing a hydrogen bond donor capability, which can be crucial for target engagement.[3][4] This allows for nuanced optimization of a drug's solubility and permeability profile.
-
Metabolic Stability: The C-F bond is exceptionally strong. The fluorine atoms at the 2- and 4-positions serve as "metabolic shields," blocking common sites of oxidative metabolism by Cytochrome P450 enzymes. This can significantly increase the half-life of a drug, leading to improved dosing regimens.[1]
Plausible Synthetic Pathway
While specific preparations are proprietary or not widely published, a logical and robust synthetic route can be designed based on established organometallic and fluorination chemistries. A key strategy involves the late-stage introduction of the difluoromethyl group onto a pre-functionalized aniline scaffold.
Caption: Proposed synthetic workflow for 2,4-Difluoro-3-(difluoromethyl)aniline.
Exemplary Protocol (Hypothetical)
This protocol is illustrative, based on analogous transformations.[5]
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Amine Protection: To a solution of 2,4-difluoro-3-bromoaniline (1.0 equiv) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a non-nucleophilic base like triethylamine (TEA, 1.2 equiv). Stir at room temperature until TLC or LC-MS analysis indicates complete conversion to the Boc-protected aniline.
-
Causality: The Boc group protects the acidic N-H proton and prevents side reactions during the subsequent organometallic step.
-
-
Lithiation and Difluoromethylation: Cool the solution of the protected aniline to -78 °C under an inert atmosphere (Argon or Nitrogen). Add n-butyllithium (n-BuLi, 1.1 equiv) dropwise to perform a lithium-halogen exchange, generating an aryllithium intermediate. After stirring for 30-60 minutes, quench the reaction by adding a suitable electrophilic difluoromethylating agent, such as (bromodifluoromethyl)trimethylsilane or diethyl (bromodifluoromethyl)phosphonate.
-
Causality: The low temperature is critical to prevent decomposition of the highly reactive aryllithium species. The metal-halogen exchange is a reliable method for generating a nucleophilic carbon center at a specific position.
-
-
Work-up and Deprotection: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure. Dissolve the crude material in DCM and add trifluoroacetic acid (TFA) to cleave the Boc protecting group.
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Purification: After deprotection is complete, neutralize the mixture and perform an aqueous work-up. The final product can be purified by column chromatography on silica gel to yield 2,4-Difluoro-3-(difluoromethyl)aniline.
Analytical and Spectroscopic Characterization
Confirmation of the structure would rely on a combination of standard spectroscopic techniques. The expected data are as follows:
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¹⁹F NMR: This is the most diagnostic technique. Three distinct signals are expected:
-
A signal for the fluorine at C2, showing coupling to F4 and the proton of the CHF₂ group.
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A signal for the fluorine at C4, showing coupling to F2 and aromatic protons.
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A doublet of triplets for the CHF₂ fluorines, arising from coupling to the CHF₂ proton (large ¹JFH) and the aromatic fluorine at C2 (smaller long-range coupling).
-
-
¹H NMR:
-
A broad singlet for the -NH₂ protons.
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Two signals in the aromatic region corresponding to the protons at C5 and C6.
-
A characteristic triplet for the proton of the CHF₂ group due to coupling with the two adjacent fluorine atoms (¹JHF).
-
-
¹³C NMR:
-
Six distinct signals in the aromatic region, all showing characteristic C-F couplings of varying magnitudes. The carbons directly attached to fluorine (C2, C4) will appear as doublets with large ¹JCF coupling constants.
-
A triplet for the CHF₂ carbon with a large ¹JCF coupling constant.
-
-
Mass Spectrometry (EI-MS):
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A molecular ion (M⁺) peak at m/z ≈ 179.
-
Characteristic fragmentation patterns involving the loss of H, F, and CHF₂ radicals.
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Strategic Role in Drug Design and Development
The value of 2,4-Difluoro-3-(difluoromethyl)aniline lies in its function as a versatile scaffold that introduces multiple high-value features simultaneously.
Caption: Role as a strategic building block in drug development.
Case Study Application: Kinase Inhibitors
In the design of kinase inhibitors, which often bind to ATP pockets, the aniline nitrogen can be used as a handle for elaboration. For example, it can be acylated to form an amide bond that mimics the hinge-binding motif of many approved drugs. The fluorine substituents can improve binding affinity through favorable dipole-dipole interactions and block metabolic hotspots, while the unique CHF₂ group can probe pockets in the enzyme's active site, potentially forming a hydrogen bond that other groups like -CH₃ or -CF₃ cannot, leading to enhanced potency and selectivity.[3]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. Therefore, precautions must be based on closely related, hazardous aniline derivatives.[6][7][8] This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.
Table 2: Hazard and Precautionary Information (Inferred)
| Category | Code | Statement |
|---|---|---|
| Hazard | H302/312/332 | Harmful if swallowed, in contact with skin, or if inhaled.[6] |
| H315 | Causes skin irritation.[6] | |
| H319 | Causes serious eye irritation.[6] | |
| H335 | May cause respiratory irritation.[6] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water.[6] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][10]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
2,4-Difluoro-3-(difluoromethyl)aniline is more than just another fluorinated building block. It is a highly engineered scaffold that offers a sophisticated solution to many of the challenges faced in modern drug discovery. The strategic placement of its fluorine atoms provides a powerful tool for modulating pKa, blocking metabolism, and influencing conformation. The presence of the difluoromethyl group, a nuanced bioisostere, further enhances its utility by allowing chemists to fine-tune lipophilicity and introduce key hydrogen-bonding interactions. For research teams aiming to optimize lead compounds and develop candidates with superior ADME properties, this molecule represents a significant asset in their synthetic and medicinal chemistry toolbox.
References
- Apollo Scientific. (2023, June 8). 2,4-Difluoro-3-(trifluoromethyl)
- CDH Fine Chemical.
- BLDpharm. 153338-24-0|2,4-Difluoro-3-(trifluoromethoxy)aniline.
- Thermo Fisher Scientific. (2025, December 18).
- Fisher Scientific.
- Combi-Blocks, Inc. (2023, July 17).
-
Oakwood Chemical. 2,4-Difluoro-3-(difluoromethyl)aniline. Available at: [Link]
- PubChemLite. 2,4-difluoro-3-(trifluoromethoxy)aniline (C7H4F5NO).
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
- ResearchGate. Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4).
- Scimplify. 2,4-Difluoro Aniline (CAS NO : 367-25-9).
-
National Institute of Standards and Technology. 2,4-Difluoroaniline. In NIST Chemistry WebBook. Available at: [Link]
- Dana Bioscience. 2,4-Difluoro-3-(trifluoromethyl)aniline 250mg.
- Santa Cruz Biotechnology. 3-Fluoro-4-(trifluoromethyl)aniline.
- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
- ChemicalBook. 2,3-Difluoroaniline synthesis.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies.
- National Institute of Standards and Technology. Mass Spectrum of 2,4-Difluoroaniline. In NIST Chemistry WebBook.
- Al-aboudi, A., et al. (2020).
- SpectraBase. 2,4-Difluoroaniline - Optional[Vapor Phase IR] - Spectrum.
- Martins, F., et al. (2024, February 15).
- The Journal of Organic Chemistry. (2023, August 16). Difluoroalkylation of Anilines via Photoinduced Methods.
- ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles.
-
PubChem. 2,4-Difluoroaniline. Available at: [Link]
- ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
- SIELC Technologies. (2018, February 16). 2,4-Difluoroaniline.
- BLDpharm. 123950-46-9|2,3-Difluoro-4-(trifluoromethyl)aniline.
- ChemicalBook. 2,3-Difluoroaniline(4519-40-8) 13C NMR spectrum.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 2,4-Difluoro-3-(difluoromethyl)aniline [oakwoodchemical.com]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 2,4-Difluoroaniline | 367-25-9 [chemicalbook.com]
